molecular formula C32H40O8 B1244928 Achyrofuran

Achyrofuran

Cat. No.: B1244928
M. Wt: 552.7 g/mol
InChI Key: WXPMFVVMYYHSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Achyrofuran is a natural product found in Achyrocline satureioides with data available.

Scientific Research Applications

Antihyperglycemic Properties

Achyrofuran, extracted from the South American medicinal plant Achyrocline satureioides, has demonstrated significant antihyperglycemic properties. In a study using the db/db mouse model for type 2 diabetes, this compound significantly lowered blood glucose levels when administered orally (Carney et al., 2002).

Antibacterial Activity

This compound has shown extraordinary antibacterial activities against clinically relevant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). It was found to be effective in nanomolar concentrations and compromised membrane impermeability in bacteria (Casero et al., 2013).

Potential in Diabetes Treatment

In the context of diabetes treatment, this compound from Achyrocline satureoides has been identified as a potential scaffold for designing potent inhibitors against fructose 1,6-bisphosphatase (FBPase), an enzyme critical in the control of gluconeogenesis. This suggests its application in developing new diabetic medications (Heng et al., 2010).

Immunomodulatory Effects

Achyrocline satureioides, known for its infusion made from “Marcela,” has been studied for its immunomodulatory effects on human leukocytes. The infusion demonstrated concentration-dependent effects on cell proliferation and cytokine production, supporting its traditional use as an anti-inflammatory agent (Cosentino et al., 2008).

Antimicrobial and Structural Analysis

Further studies have explored the structure and antimicrobial activity of phloroglucinol derivatives from Achyrocline satureioides, including this compound. These derivatives demonstrated varying degrees of antimicrobial activities against bacteria and yeast molds, revealing the potential for developing antimicrobial agents (Casero et al., 2015).

Antiulcer Effects

Achyrocline satureoides has been evaluated for its antiulcer effects in various experimental models. The hydroalcoholic extract of its inflorescences showed significant inhibition of ulcer formation, suggesting its potential for developing phytotherapeutic drugs for gastric ulcer treatment (Santin et al., 2010).

Properties

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

IUPAC Name

2-methyl-1-[1,3,7,9-tetrahydroxy-4-(2-hydroxy-3-methylbut-3-enyl)-6-(2-methylbutanoyl)-8-(3-methylbut-2-enyl)dibenzofuran-2-yl]butan-1-one

InChI

InChI=1S/C32H40O8/c1-9-16(7)25(34)23-29(38)19(13-20(33)15(5)6)31-22(30(23)39)21-27(36)18(12-11-14(3)4)28(37)24(32(21)40-31)26(35)17(8)10-2/h11,16-17,20,33,36-39H,5,9-10,12-13H2,1-4,6-8H3

InChI Key

WXPMFVVMYYHSEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=C(C2=C(C(=C1O)CC(C(=C)C)O)OC3=C2C(=C(C(=C3C(=O)C(C)CC)O)CC=C(C)C)O)O

Synonyms

achyrofuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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